2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester
Overview
Description
2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester is an organic compound with the molecular formula C12H15NO4S It is a derivative of malonic acid and contains a thienyl group, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester typically involves the reaction of diethyl malonate with 4-methylthiophene-3-carbaldehyde in the presence of a base, such as piperidine. The reaction proceeds via a Knoevenagel condensation, forming the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The thienyl group can interact with hydrophobic pockets, while the ester groups can form hydrogen bonds with amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-{[(3-thienyl)amino]methylene}malonate
- Diethyl 2-{[(2-methylthien-3-yl)amino]methylene}malonate
- Diethyl 2-{[(4-methoxythien-3-yl)amino]methylene}malonate
Uniqueness
2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester is unique due to the presence of the 4-methylthienyl group, which can impart distinct electronic and steric properties compared to other thienyl derivatives. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
125605-37-0 |
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Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
diethyl 2-[[(4-methylthiophen-3-yl)amino]methylidene]propanedioate |
InChI |
InChI=1S/C13H17NO4S/c1-4-17-12(15)10(13(16)18-5-2)6-14-11-8-19-7-9(11)3/h6-8,14H,4-5H2,1-3H3 |
InChI Key |
DHCUPTVWOYRXAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CSC=C1C)C(=O)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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